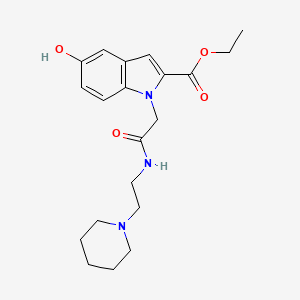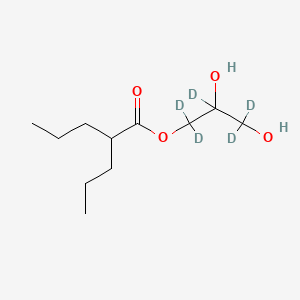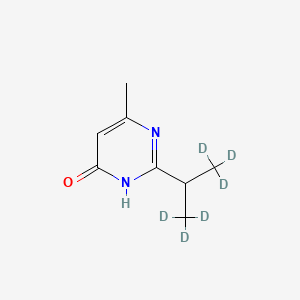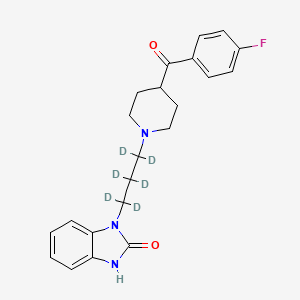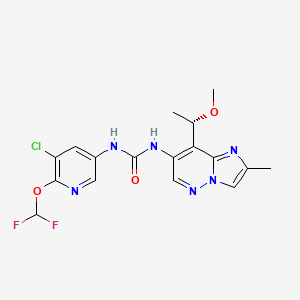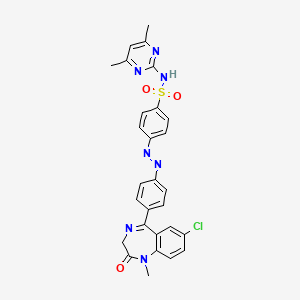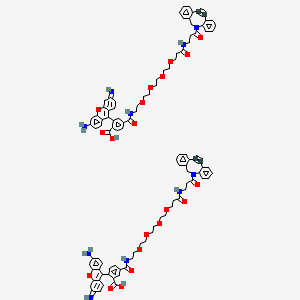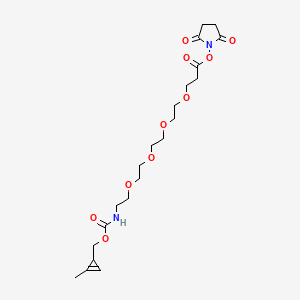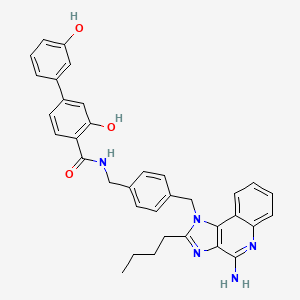
IMD-biphenylB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IMD-biphenylB is an imidazoquinolinone-based dimer that acts as a potent modulator of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is known for its ability to inhibit tumor proliferation while inducing minimal systemic inflammation and reducing adjuvant toxicity .
准备方法
Synthetic Routes and Reaction Conditions
IMD-biphenylB is synthesized through a series of chemical reactions involving imidazoquinolinone derivatives. The synthesis typically involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to various aromatic compounds such as vanillin, catechol, and honokiol derivatives . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the dimer structure.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound. The production is carried out in specialized facilities equipped with advanced chemical synthesis equipment .
化学反应分析
Types of Reactions
IMD-biphenylB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its reactivity and interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its efficacy or reducing toxicity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide (DMSO) and methanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while substitution reactions can yield compounds with new functional groups that enhance their therapeutic potential .
科学研究应用
IMD-biphenylB has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the biological activity of imidazoquinolinone derivatives.
Biology: Investigated for its role in modulating immune responses through the NF-κB pathway.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor proliferation with minimal systemic inflammation.
Industry: Utilized in the development of new adjuvants for vaccines to enhance immune responses while reducing toxicity
作用机制
IMD-biphenylB exerts its effects by modulating the NF-κB pathway. The compound binds to specific molecular targets within the NF-κB signaling cascade, inhibiting the activation and translocation of NF-κB to the nucleus. This results in the suppression of pro-inflammatory cytokine production and inhibition of tumor cell proliferation. The compound’s unique dimer structure enhances its binding affinity and specificity for NF-κB targets, leading to its potent immunomodulatory effects .
相似化合物的比较
IMD-biphenylB is unique among imidazoquinolinone derivatives due to its dimer structure and potent NF-κB modulatory activity. Similar compounds include:
IMD-catechol: Another imidazoquinolinone-based dimer with NF-κB immunomodulatory activity.
IMD-vanillin: A derivative that combines imidazoquinolinone with vanillin, exhibiting similar immunomodulatory effects.
IMD-biphenylA and IMD-biphenylC: Other biphenyl derivatives with varying degrees of NF-κB modulation.
This compound stands out due to its balanced profile of high efficacy in inhibiting tumor proliferation and low systemic inflammation, making it a promising candidate for further research and development in therapeutic applications .
属性
分子式 |
C35H33N5O3 |
|---|---|
分子量 |
571.7 g/mol |
IUPAC 名称 |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-4-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-11-31-39-32-33(27-9-4-5-10-29(27)38-34(32)36)40(31)21-23-14-12-22(13-15-23)20-37-35(43)28-17-16-25(19-30(28)42)24-7-6-8-26(41)18-24/h4-10,12-19,41-42H,2-3,11,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChI 键 |
PPOLLAZGKOEUCM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C5=CC(=CC=C5)O)O)C6=CC=CC=C6N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



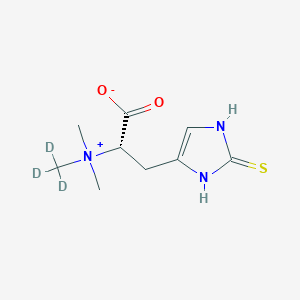
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
